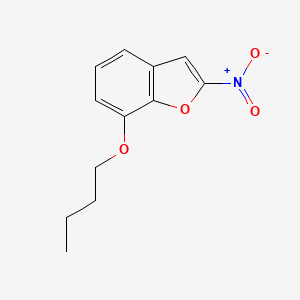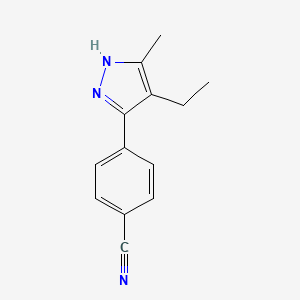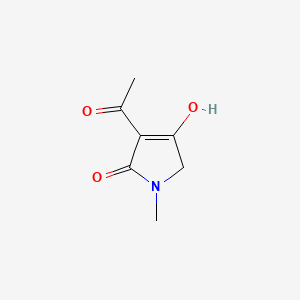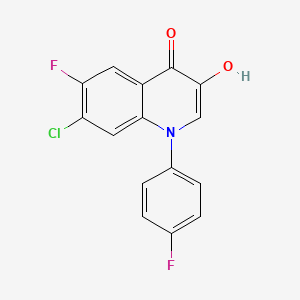![molecular formula C16H18O4 B12892595 Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]- CAS No. 88484-90-6](/img/structure/B12892595.png)
Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone is an organic compound with a complex structure that includes a furan ring substituted with dimethoxyphenyl and ethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethylfuran in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethoxyphenyl group can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxyphenyl)ethanone: Shares the dimethoxyphenyl group but lacks the furan ring.
3,4-Dimethoxyacetophenone: Similar structure but with different substituents on the aromatic ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains additional functional groups and a triazole ring.
Uniqueness: 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone is unique due to the presence of both the furan ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88484-90-6 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
1-[4-(3,4-dimethoxyphenyl)-2,5-dimethylfuran-3-yl]ethanone |
InChI |
InChI=1S/C16H18O4/c1-9(17)15-10(2)20-11(3)16(15)12-6-7-13(18-4)14(8-12)19-5/h6-8H,1-5H3 |
InChI-Schlüssel |
QNVRKFXOROAKFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)

![4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12892520.png)
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-phenyl-1H-1,2,4-triazole-3-thiol](/img/structure/B12892530.png)








![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12892624.png)
